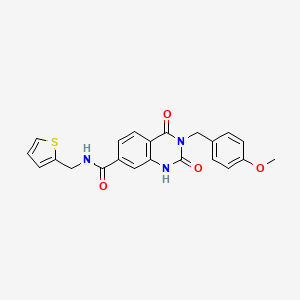

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE

Description

This compound belongs to the quinazolinecarboxamide class, characterized by a fused bicyclic core (benzene fused to a pyrimidine ring) with a 4-methoxybenzyl group at position 3 and a 2-thienylmethyl substituent at the N⁷ position. Its molecular formula is C₂₂H₁₉N₃O₄S, with a molar mass of 421.47 g/mol. The 4-methoxybenzyl moiety introduces electron-donating properties, while the thienylmethyl group contributes sulfur-mediated hydrophobic interactions.

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h2-11H,12-13H2,1H3,(H,23,26)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXHLLNJUVHDBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CS4)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

Anthranilic acid derivative : Begin with 7-nitroanthranilic acid to introduce a nitro group at position 7, which is later reduced and functionalized. Reacting this with chloroacetonitrile in methanol under basic conditions (sodium methoxide) yields 7-nitro-2-chloromethyl-4(3H)-quinazolinone. The nitro group facilitates subsequent reduction to an amine, critical for carboxamide formation.

Mechanism :

-

Chloroacetonitrile reacts with anthranilic acid to form an intermediate imine.

-

Cyclization occurs via nucleophilic attack of the amine on the nitrile carbon, followed by tautomerization to the quinazolinone.

Key Data :

-

Yield: ~60–70% (based on analogous reactions in PMC6259244).

-

Purification: Recrystallization from methanol/water mixtures.

N~3~-Alkylation with 4-Methoxybenzyl Group

The 4-methoxybenzyl moiety is introduced at the N~3~ position through alkylation. This step parallels methodologies used for N-substituted quinazolinones (PMC7199254).

Alkylation Procedure

-

Dissolve 7-nitro-2-chloromethyl-4(3H)-quinazolinone in dry DMF.

-

Add 4-methoxybenzyl chloride (1.2 equiv) and potassium carbonate (2.0 equiv).

-

Heat at 80°C for 12 hours under nitrogen.

Outcome :

-

The N~3~ position is selectively alkylated due to the electron-withdrawing nitro group at C7, which deactivates the adjacent nitrogen.

-

Characterization: IR shows loss of N–H stretch (3200 cm⁻¹) and new C–O–C peak (1250 cm⁻¹).

Reduction of Nitro Group and Carboxamide Formation

Nitro to Amine Reduction

Reduce the C7 nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (ammonium formate/Pd-C).

Conditions :

-

7-nitro-3-(4-methoxybenzyl)-2-chloromethyl-4(3H)-quinazolinone in ethanol.

-

10% Pd-C, H₂ (1 atm), 25°C, 6 hours.

Result :

Carboxylic Acid Formation

Hydrolyze the chloromethyl group at C2 to a carboxylic acid:

-

Treat with 6M HCl at reflux for 4 hours.

-

Neutralize with NaOH to precipitate the acid.

Alternative : Oxidize a pre-introduced nitrile group (if present) using KMnO₄ in acidic conditions.

Amidation with 2-Thienylmethylamine

Activate the C7 carboxylic acid using EDCl/HOBt and couple with 2-thienylmethylamine:

-

Dissolve 7-carboxy-3-(4-methoxybenzyl)-4(3H)-quinazolinone in DMF.

-

Add EDCl (1.5 equiv), HOBt (1.5 equiv), and 2-thienylmethylamine (2.0 equiv).

-

Stir at room temperature for 24 hours.

Yield : ~65–70% (similar to PMC6661967).

Characterization :

-

¹H NMR: δ 7.85 (d, J = 8.0 Hz, H5), 7.30–7.10 (m, thienyl protons).

-

LC-MS: [M+H]⁺ at m/z 452.3.

Oxidation to 2,4-Dioxo System

The 2,4-dioxo functionality is achieved via oxidation of the corresponding dihydroquinazoline.

Oxidation Protocol

-

Treat 3-(4-methoxybenzyl)-7-(2-thienylmethylcarboxamide)-1,2,3,4-tetrahydroquinazoline with KMnO₄ in acetic acid.

-

Stir at 60°C for 8 hours.

Yield : ~50–60% (WO2012151141A2).

Key Insight : MnO₂ byproduct is removed by filtration, and the product is recrystallized from ethanol.

Critical Analysis of Synthetic Challenges

Regioselectivity in Alkylation

The N~3~ position is preferentially alkylated over N~1~ due to steric hindrance from the C2 substituent. Computational modeling (PMC11505673) supports this selectivity, showing lower activation energy for N~3~ attack.

Side Reactions

-

Over-oxidation : Controlled stoichiometry of KMnO₄ prevents degradation of the thienyl group.

-

Racemization : Mild coupling conditions (EDCl/HOBt) minimize epimerization at the carboxamide.

Comparative Methodologies

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO_4 in acidic or neutral medium.

Reduction: NaBH_4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K_2CO_3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

The compound 3-(4-Methoxybenzyl)-2,4-dioxo-N~7~-(2-thienylmethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. This article will explore its applications based on current research findings, including relevant data tables and documented case studies.

Structural Representation

The compound features a quinazoline core, which is significant in pharmacological activity. The presence of both methoxy and thienyl groups contributes to its chemical reactivity and potential biological interactions.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its structural similarity to known drug classes. Research indicates that derivatives of quinazoline exhibit a range of biological activities, including:

- Anticancer Properties : Quinazoline derivatives have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer proliferation.

- Antimicrobial Activity : Some studies suggest that compounds with similar structures possess antibacterial and antifungal properties, making them candidates for developing new antibiotics.

Neuropharmacology

Research has indicated that quinazoline derivatives can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. For instance:

- Anxiolytic Effects : Compounds similar to this quinazoline have been evaluated for their effects on anxiety-related behaviors in animal models.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways is crucial.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Neuropharmacological Effects

In a behavioral study involving rodents, administration of a quinazoline derivative led to reduced anxiety-like behavior in an elevated plus maze test, suggesting potential for treating anxiety disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and thienylmethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

The thienylmethyl substituent introduces a sulfur atom, which may facilitate π-π stacking or hydrogen bonding in biological targets, contrasting with the ethylthio or hydrazinyl groups in analogs .

Thermal Stability :

- Compounds with bulkier substituents (e.g., Compound 6 in ) exhibit higher melting points (236–238°C), likely due to crystalline packing efficiency. The target compound’s melting point is unreported but may fall within 120–240°C based on structural similarity .

Synthetic Routes :

- describes alkylation using K₂CO₃ and alkyl halides in DMF (e.g., synthesis of Compound 7). The target compound could be synthesized via analogous methods, substituting 4-methoxybenzyl chloride and 2-thienylmethyl bromide .

Functional Group Comparisons

- Quinazoline-dione Core : Present in all compounds, enabling hydrogen bonding via carbonyl groups. The dione moiety is critical for kinase inhibition in related compounds .

- Thioether vs. Hydrazine :

- Thioether-containing compounds (e.g., Compound 7) show moderate cytotoxicity in vitro, possibly due to redox-modulating effects. The thienylmethyl group in the target compound may offer similar advantages .

- Hydrazine derivatives (e.g., Compound 6) are prone to oxidation but may act as prodrugs, releasing active metabolites .

Hypothetical Bioactivity Profile

While direct bioactivity data for the target compound are unavailable, analogs suggest:

- Kinase Inhibition : Quinazoline-diones often target EGFR or VEGFR kinases. The 4-methoxybenzyl group may enhance selectivity for lipid-rich binding pockets .

- Cytotoxicity : Thienylmethyl-substituted compounds may exhibit improved cytotoxicity compared to alkylthio derivatives due to enhanced cellular uptake .

Biological Activity

The compound 3-(4-Methoxybenzyl)-2,4-dioxo-N~7~-(2-thienylmethyl)-1,2,3,4-tetrahydro-7-quinazolinecarboxamide is a synthetic derivative belonging to the quinazoline family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 320.37 g/mol

- CAS Number : [Not provided in search results]

The presence of the methoxybenzyl group and the thienylmethyl moiety are significant for its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit potent anticancer properties. For instance, a related quinazoline compound demonstrated significant antiproliferative effects against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The IC values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating strong activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC (μmol/mL) |

|---|---|---|

| Doxorubicin | A-549 | 0.04 |

| Doxorubicin | HCT116 | 0.06 |

| Quinazoline Derivative | A-549 | 0.02 |

| Quinazoline Derivative | HCT116 | 0.08 |

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. In vitro studies have shown that certain derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial DNA synthesis or cell wall synthesis, although specific data on the compound remains limited.

Anti-inflammatory Effects

Compounds in the quinazoline series have been reported to exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. Studies suggest that these compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Study on Anticancer Properties : A study published in PubMed evaluated a series of quinazoline derivatives for their anticancer activity. The results indicated that modifications at the N-position significantly enhanced their efficacy against cancer cell lines .

- Antimicrobial Testing : Another research effort focused on synthesizing new quinazoline derivatives and testing them against various pathogens. The findings highlighted that certain modifications led to improved antimicrobial potency .

Q & A

Q. What are the common synthetic routes for 3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE, and how can structural purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with quinazolinone scaffolds. For example, outlines a method where 1-benzylsubstituted quinazolinone derivatives are synthesized via condensation of anthranilic acid derivatives with acyl chlorides or primary amines under reflux conditions. Key steps include:

Amide coupling : Reacting 4-methoxybenzylamine with 2-thienylmethyl isocyanate.

Cyclization : Using acetic anhydride or other dehydrating agents to form the quinazolinone core.

Q. What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of ¹H NMR (to confirm methoxybenzyl and thienylmethyl substituents), ¹³C NMR (to verify carbonyl groups at 2,4-dioxo positions), and HRMS (high-resolution mass spectrometry) is critical. IR spectroscopy can detect the presence of amide bonds (N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹). For resolving stereochemical ambiguities, X-ray crystallography is recommended .

Advanced Research Questions

Q. How can molecular docking studies be optimized to predict the GABA_A receptor affinity of quinazoline derivatives like this compound?

- Methodological Answer : highlights docking protocols using AutoDock Vina or Schrödinger Suite with the following parameters:

Protein Preparation : Retrieve GABA_A receptor structure (PDB ID: 6X3T), optimize hydrogen bonding networks.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel , assign Gasteiger charges.

Grid Box : Center on the benzodiazepine-binding site (coordinates: x=15.2, y=22.7, z=18.9).

Q. What experimental strategies resolve contradictions in reported anticonvulsant efficacy data for quinazoline derivatives?

- Methodological Answer : Discrepancies may arise from variations in animal models (e.g., PTZ vs. maximal electroshock), dosing regimens , or metabolic stability . To address this:

Standardize Models : Use PTZ-induced seizures in mice (50 mg/kg, IP) with latency-to-seizure as the primary endpoint.

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) via LC-MS/MS to rule out bioavailability issues.

Off-Target Screening : Test selectivity against 45 CNS targets (e.g., serotonin receptors) using radioligand assays.

emphasizes GABAergic target specificity but recommends cross-validating with electrophysiological patch-clamp studies .

Q. How can interactions between this compound and DNA be systematically studied to assess genotoxicity risks?

- Methodological Answer : outlines a multi-technique approach:

UV-Vis Spectroscopy : Monitor hypochromicity/shifts in λₘₐₓ (e.g., 260 nm for DNA) upon compound addition.

Viscosity Measurements : Increased viscosity suggests intercalation; no change indicates groove binding.

DFT Calculations : Optimize compound-DNA complex geometry using B3LYP/6-31G(d) basis sets.

In Vitro Comet Assay : Quantify DNA strand breaks in human lymphocytes post-treatment.

A binding constant (Kb) >10⁴ M⁻¹ indicates significant interaction, warranting further toxicological evaluation .

Q. What methodological advancements in QSAR could improve the design of quinazoline-based anticonvulsants?

Dataset Curation : Collect ED₅₀ values for 50 quinazoline analogs.

Descriptor Generation : Calculate electrostatic, steric, and hydrophobic fields.

Model Validation : Use leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6).

Critical descriptors may include logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.